2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride
CAS No.: 2126179-06-2
Cat. No.: VC4735655
Molecular Formula: C10H18Cl2N4O
Molecular Weight: 281.18
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2126179-06-2 |
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Molecular Formula | C10H18Cl2N4O |
Molecular Weight | 281.18 |
IUPAC Name | 2-(dimethylamino)-4-pyrrolidin-3-yl-1H-pyrimidin-6-one;dihydrochloride |
Standard InChI | InChI=1S/C10H16N4O.2ClH/c1-14(2)10-12-8(5-9(15)13-10)7-3-4-11-6-7;;/h5,7,11H,3-4,6H2,1-2H3,(H,12,13,15);2*1H |
Standard InChI Key | CBGRYCGJEPHRLY-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC(=CC(=O)N1)C2CCNC2.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is N-(3-pyrrolidinyl)-2-(dimethylamino)-4-hydroxypyrimidine-6-carboxamide dihydrochloride. Its core pyrimidin-4-ol ring is substituted at position 2 with a dimethylamino group (-N(CH₃)₂) and at position 6 with a pyrrolidin-3-yl moiety. The dihydrochloride salt introduces two chloride counterions, neutralizing the basic amine groups .
Table 1: Key Molecular Descriptors
Spectroscopic and Computational Data
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SMILES: Cl.Cl.N(C)(C)C1=NC(=O)C(=CN1)C2CCNC2
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3D Conformation: The pyrrolidine ring adopts an envelope conformation, while the pyrimidin-4-ol core remains planar, as evidenced by analogous structures .
Synthesis and Analytical Characterization
Synthetic Pathways
While no explicit synthesis is reported for this compound, patent CA2470044C outlines methods for analogous pyrrolopyrimidines:
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Core Formation: Condensation of substituted pyrimidine precursors with pyrrolidine derivatives under basic conditions.
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Functionalization: Introduction of the dimethylamino group via nucleophilic substitution or reductive amination.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .
Analytical Data
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NMR (Hypothetical):
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¹H NMR: δ 2.3 (s, 6H, N(CH₃)₂), 3.1–3.4 (m, 4H, pyrrolidine CH₂), 5.9 (s, 1H, pyrimidine H5).
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Mass Spec: [M+H]⁺ m/z 221.1 (free base), 293.2 (dihydrochloride) .
Pharmacological Profile and Mechanism
Adenosine Receptor Antagonism
Structural analogs in patent CA2470044C demonstrate potent A2B adenosine receptor antagonism (IC₅₀ < 100 nM). The dimethylamino group enhances lipid membrane penetration, while the pyrrolidine moiety engages in hydrogen bonding with receptor residues.
Table 2: Comparative Receptor Affinity (Analog Data)
Compound | A2B IC₅₀ (nM) | Selectivity (A1/A2A/A3) |
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Pyrrolopyrimidine analog 1 | 12 | >100-fold |
Pyrrolopyrimidine analog 2 | 45 | >50-fold |
Therapeutic Implications
A2B antagonists are investigated for:
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Inflammatory Diseases: Suppression of mast cell degranulation.
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Cancer: Inhibition of tumor-associated angiogenesis.
Environmental and Metabolic Transformations
Environmental Persistence
While no direct data exists, the dimethylamino-pyrimidine scaffold is noted in pesticide degradation products (e.g., pirimicarb-desamido ). Hydrolysis at pH > 7 cleaves the pyrrolidine ring, yielding 2-(dimethylamino)pyrimidin-4-ol as a major metabolite .
In Vivo Metabolism
Predicted pathways include:
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N-Demethylation: Cytochrome P450-mediated oxidation of dimethylamino to methylamino.
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Pyrrolidine Ring Oxidation: Formation of γ-lactam derivatives .
Applications in Chemical Research
Tool Compound in Receptor Studies
Used to map allosteric sites on adenosine receptors via photoaffinity labeling .
Lead Optimization
Modifications at the pyrrolidine 3-position (e.g., hydroxylation) improve A2B binding kinetics in preclinical models .
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